molecular formula C10H23O2PS3 B12300437 O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate CAS No. 2667-52-9

O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate

Cat. No.: B12300437
CAS No.: 2667-52-9
M. Wt: 302.5 g/mol
InChI Key: CWEJGTFQSUAXKF-UHFFFAOYSA-N
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Description

Phosphorodithioic acid O,O-bis(1-methylethyl)S-[[(1-methylethyl)thio]methyl] ester is a chemical compound with the molecular formula C10H23O2PS3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes phosphorodithioic acid and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid O,O-bis(1-methylethyl)S-[[(1-methylethyl)thio]methyl] ester typically involves the reaction of phosphorodithioic acid with isopropyl alcohol and a thiol compound. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid O,O-bis(1-methylethyl)S-[[(1-methylethyl)thio]methyl] ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphorodithioic acid O,O-bis(1-methylethyl)S-[[(1-methylethyl)thio]methyl] ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the formulation of lubricants, additives, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid O,O-bis(1-methylethyl)S-[[(1-methylethyl)thio]methyl] ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Its ester and thiol groups play a crucial role in these interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
  • Phosphorodithioic acid,O,O-bis (1-methylethyl) ester

Uniqueness

Phosphorodithioic acid O,O-bis(1-methylethyl)S-[[(1-methylethyl)thio]methyl] ester stands out due to its specific ester and thiol functional groups, which confer unique chemical and biological properties

Properties

CAS No.

2667-52-9

Molecular Formula

C10H23O2PS3

Molecular Weight

302.5 g/mol

IUPAC Name

di(propan-2-yloxy)-(propan-2-ylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H23O2PS3/c1-8(2)11-13(14,12-9(3)4)16-7-15-10(5)6/h8-10H,7H2,1-6H3

InChI Key

CWEJGTFQSUAXKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=S)(OC(C)C)SCSC(C)C

Origin of Product

United States

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